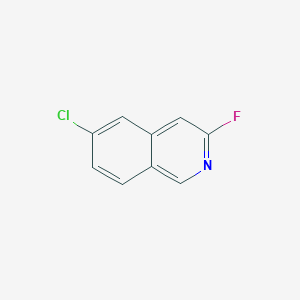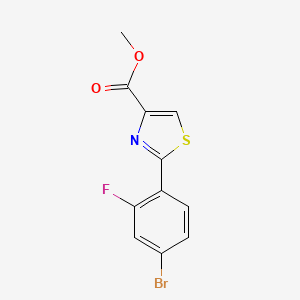![molecular formula C11H8ClNO3 B13664041 5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid is a complex organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the Corey–Chaykovsky reaction, which involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide to produce spiro[cyclopropane-1,9′-fluorene] with a yield of 70%. Another method involves the photochemical reaction of olefins with carbene, resulting in the formation of spiro cyclopropanes through [1 + 2] cycloaddition(2).
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like lead tetraacetate, resulting in the formation of phthalimidonitrene, which can further react to form substituted spiro compounds(2).
Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Lead tetraacetate is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with lead tetraacetate can produce phthalimidonitrene derivatives, while nucleophilic substitution can yield various substituted spiro compounds.
科学研究应用
5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity(2).
Biology: It is studied for its potential biological activities, including antifungal, antibacterial, and antiviral properties(2).
Medicine: The compound and its derivatives are investigated for their potential use as therapeutic agents, particularly in the treatment of cancer and infectious diseases(2).
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals(2).
作用机制
The mechanism of action of 5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to interact with enzymes and receptors in a unique manner, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
相似化合物的比较
5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid can be compared with other spirocyclic compounds, such as:
Spiro[cyclopropane-1,2′-steroids]: These compounds have similar spirocyclic structures and exhibit biological activities like diuretic and antiandrogenic effects(2).
Spiro[cyclopentane-1,3′-indoline] derivatives: These compounds are structurally similar and are found in natural products with proven biological activities, such as antitumor and antibacterial properties(3).
The uniqueness of 5-Chloro-2-oxospiro[cyclopropane-1,3-indoline]-7-carboxylic Acid lies in its specific functional groups and the potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H8ClNO3 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC 名称 |
5-chloro-2-oxospiro[1H-indole-3,1'-cyclopropane]-7-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c12-5-3-6(9(14)15)8-7(4-5)11(1-2-11)10(16)13-8/h3-4H,1-2H2,(H,13,16)(H,14,15) |
InChI 键 |
LSCTYBPJVBLTGD-UHFFFAOYSA-N |
规范 SMILES |
C1CC12C3=CC(=CC(=C3NC2=O)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)




![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)



![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13664045.png)


